molecular formula C7H14N2O3S B13396527 L-Methionylglycine CAS No. 7403-12-5

L-Methionylglycine

Cat. No.: B13396527
CAS No.: 7403-12-5
M. Wt: 206.27 g/mol
InChI Key: QXOHLNCNYLGICT-YFKPBYRVSA-N
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Description

Methionylglycine (Met-Gly) is a dipeptide composed of methionine (Met) and glycine (Gly) linked via a peptide bond. Its molecular formula is C₇H₁₄N₂O₃S, with a molecular weight of 230.26 g/mol . This combination confers unique chemical properties, such as sulfur-mediated reactivity and flexibility due to glycine’s minimal steric hindrance. Met-Gly is studied in contexts ranging from prebiotic chemistry to metal coordination, with applications in peptide synthesis and biochemical research .

Properties

IUPAC Name

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid
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InChI

InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHLNCNYLGICT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020087
Record name L-Methionylglycine
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Molecular Weight

206.27 g/mol
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Physical Description

White powder; Savoury meaty with cheesy notes aroma
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2099/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water, Practically insoluble (in ethanol)
Record name L-Methionylglycine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

14486-03-4
Record name L-Methionylglycine
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Record name L-Methionylglycine
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Record name L-Methionylglycine
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Record name N-L-methionylglycine
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Record name L-METHIONYLGLYCINE
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Preparation Methods

Polymerization Procedure

  • Dissolve about 35g of Met-NCA into 50ml of ethyl alcohol.
  • Very slowly add the ethanol/Met-NCA solution to 50-200ml (preferably 100ml) of water.
  • Maintain the pH at approximately 6.5 with 1-N aqueous sodium hydroxide. pH control is essential to prevent hydrolysis of the Met-NCA, which can occur at a pH above 8 or below 5.
  • Carry out the polymerization reaction at room temperature (25°C), ensuring sufficient agitation to achieve optimal polymerization. The reaction proceeds vigorously with the generation of \$$CO_2\$$ and foam.
  • The poly-L-methionine will form a white precipitate in the reaction mixture.
  • Once \$$CO_2\$$ evolution ceases (about one hour), the polymerization reaction is complete.
  • Centrifuge or filter the poly-L-methionine precipitate and wash it three times with water, then lyophilize to dryness. These washing steps remove methionine and di- and tripeptide materials, as peptides and polymers of four or more amino acids in chain length are essentially water-insoluble.
  • The yield of poly-L-methionine is approximately 50% (based on Met-NCA). Unreacted methionine and water-soluble peptides can be recycled into the process.

Detailed Procedure for Ac-MEEPD-OH Synthesis

  • Synthesize tBu)-Glu(tBu)-Pro-Asp(tBu)-CTC resin on a 0.1 mmol scale.
  • Carry out cleavage and total deprotection using the best-performing cleavage conditions (TFA/An/TMSCl/Me2S /0.1% PPh3).
  • Precipitate the peptide using chilled ether, followed by centrifugation and decantation of the ether mixture.
  • Dissolve the dried crude product in water and lyophilize.
  • Dissolve the lyophilized peptide in 10 mL of 5% acetic acid solution and heat in a water bath at 40 °C.
  • Monitor the conversion of Ac-M(tBu)EEPD-OH into Ac-MEEPD-OH by taking samples (5 μL of the solution) at different times, diluting with \$$H_2O\$$ (45 μL), and injecting into the LC–MS.

Comparative Analysis of Cleavage Conditions

The tables below show the effect of different cleavage conditions on the yield of Ac-MEEPD-OH and the formation of side products Ac-M(tBu)- and Ac-M(O)-.

Cleavage Conditions No. t (h) T (°C) Ac-MEEPD-OH Ac-M(tBu)- Ac-M(O)-
TFA/TIS/\$$H_2O\$$ 95:2.5:2.5 1 1 25 74.8 23.6 1.6
2 0.5 25 86.8 11.4 1.8
3 2 25 71.7 26.0 2.3
4 1 40 26.2 71.9 1.9
5 1 60 85.9 12.4 1.7

\$$^{a}\$$ With respect to the target peptide.

No. Cleavage Conditions Ac-MEEPD-OH Ac-M(tBu)- Ac-M(O)-
1 TFA/TIS/\$$H_2O\$$ (95:2.5:2.5) RT, 1 h 74.8 23.60 1.6
2 TFA/An 1 (95:5) RT, 1 h 78.03 20.20 1.77
3 TFA/An/\$$H_2O\$$ (95:2.5:2.5) RT, 1 h 77.92 20.98 1.10
4 TFA/An/TIS (95:2.5:2.5) RT, 1 h 79.50 18.98 1.52
5 TFA/TMSCl (95:5) RT, 1 h 80.70 18.12 1.18
6 TFA/An/TMSCl (95:2.5:2.5) RT, 1 h 87.64 11.47 0.89
7 TFA/An/TMSCl/TIS (85:5:5:5) RT, 1 h 88.54 10.99 0.48
8 TFA/An/TMSCl/Me2S (85:5:5:5) RT, 1 h 93.14 6.72 0.14
9 TFA/An/TMSCl/TIS/Me2S (85:5:5:5) RT, 1 h 93.76 5.81 0.43
10 TFA/An/TMSCl/TIS/0.1% PPh3 (85:5:5:5) RT, 1 h 88.92 10.20 0.88
11 TFA/An/TMSCl/Me2S /0.1% PPh3 (85:5:5:5) RT, 1 h 94.58 5.42 0
12 TFA/An/TMSCl/TIS/Me2S/0.1% PPh3 (80:5:5:5:5) RT, 1 h 93.43 6.57 0

Scientific Research Applications

Methionyl-Glycine is a dipeptide composed of methionine and glycine, resulting from protein digestion or catabolism . It has the molecular formula C7H14N2O3SC_7H_{14}N_2O_3S and is also known as Met-Gly . While some dipeptides exhibit physiological or cell-signaling effects, most act as short-lived intermediates in amino acid degradation pathways .

Scientific Research Applications

Methionyl-glycine, as a simple dipeptide, has found applications in various scientific research fields.

Abiotic Oligomerization Studies:

  • Methionyl-glycine forms during the abiotic oligomerization of amino acids, a process that may have led to the creation of primordial, protein-like biological catalysts on early Earth .
  • Studies simulating peptide formation, including glycine, alanine, and valine, have shown that under high pressure (150 MPa) and high temperature (175 °C), methionyl-glycine can be formed .
  • The presence of water and increased pH levels accelerate the oligomerization reaction rate of methionine, enhancing the formation of peptides composed of multiple amino acids .

Hydrolysis of Peptides:

  • Methionine-containing peptides, including methionyl-glycine, are subject to hydrolysis, a process studied using dinuclear diazine-bridged Pt(II) complexes .
  • These complexes promote the cleavage of amide bonds in methionine-containing peptides, with pyrazine-bridged dinuclear Pt(II) ions demonstrating higher catalytic activity compared to mononuclear complexes .

Spectroscopic and Structural Analysis:

  • Solid-state linear polarized IR (IR-LD) spectroscopy can characterize the structure of l-methionyl-glycine .
  • Quantum chemical ab initio calculations and vibrational analysis support experimental data obtained from IR-LD spectroscopy .
  • 1H and 13C nuclear magnetic resonance (NMR) data, mass spectrometry (ESI-MS and FAB-MS), thermogravimetry (TGV), and differential scanning calorimetry (DSC) are employed in the structural analysis of methionyl-glycine .

Oxidation Studies:

  • Methionine-containing peptides are prone to oxidation, which can cause damaging effects such as Alzheimer’s or prion disease .
  • The oxidation of methionine in peptides is investigated using radiolytic and photolytic methods to understand the transient species and stable products formed .
  • The position of methionine within the peptide sequence influences the mechanism of oxidation, with Met-Gly showing different oxidation behaviors compared to Gly-Met .

Antimicrobial Activity:

  • Methionylglycine extension has been explored to enhance the antimicrobial activity of silkworm cecropin B against Pseudomonas aeruginosa .

Absorption Studies:

  • This compound absorption is higher in omasal epithelial tissue compared to ruminal epithelial tissue, suggesting a greater ability to absorb both free and peptide-bound amino acids .

Metabolite Analysis:

  • Methionyl-Glycine is identified as a metabolite, an incomplete breakdown product of protein digestion or protein catabolism .
  • It is considered an 'Expected' metabolite, although not yet identified in human tissues or biofluids .

Mechanism of Action

L-Methionylglycine exerts its effects primarily through its constituent amino acids, methionine and glycine. Methionine is involved in various metabolic pathways, including the synthesis of S-adenosylmethionine (SAMe), a key methyl donor in numerous biochemical reactions. Glycine acts as a neurotransmitter and is involved in the synthesis of proteins and other biomolecules .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Property Methionylglycine (Met-Gly) Glycylmethionine (Gly-Met) Valylvaline (Val-Val)
Molecular Formula C₇H₁₄N₂O₃S C₇H₁₄N₂O₃S C₁₀H₂₀N₂O₃
Molecular Weight (g/mol) 230.26 230.26 232.28
Sulfur Content Yes Yes No
Key Functional Groups -SCH₃, peptide bond -SCH₃, peptide bond Branched alkyl

Table 2: Comparative Reactivity and Silver(I) Binding

Compound Ag(I) log K (25°C) Oligomerization Tendency Photooxidation Susceptibility
Methionylglycine 3.5–4.0 High (heterodimer) High (S-mediated)
Glycylmethionine 3.2–3.8 Moderate High
Valylvaline 2.8 Low Low

Biological Activity

Methionylglycine, a dipeptide composed of the amino acids methionine and glycine, has garnered attention for its potential biological activities. This report synthesizes current research findings on its structural characteristics, physiological roles, and therapeutic potentials.

Structural Characteristics

Methionylglycine is classified as an incomplete breakdown product of protein digestion. Its chemical formula is C7H14N2O3SC_7H_{14}N_2O_3S, with a molecular weight of approximately 206.263 g/mol. The compound's structure is characterized by the presence of a sulfur atom from methionine, which contributes to its unique properties.

Table 1: Structural Properties of Methionylglycine

PropertyValue
Chemical FormulaC₇H₁₄N₂O₃S
Average Molecular Weight206.263 g/mol
IUPAC Name2-[2-amino-4-(methylsulfanyl)butanamido]acetic acid
CAS Registry NumberNot Available

Research Findings

Recent studies have explored the biological activity of methionylglycine and related compounds:

  • Spectroscopic Analysis : Research employing solid-state linear polarized IR spectroscopy and NMR has characterized the structural properties of methionylglycine, revealing insights into its conformational behavior and intermolecular interactions .
  • Antimicrobial Activity : A study highlighted the enhanced antimicrobial activity of cecropin B when modified with a methionylglycine extension. This suggests that methionylglycine may play a role in enhancing the efficacy of antimicrobial peptides .
  • Peptide Bond Hydrolysis : Investigations into the hydrolysis of N-acetylated L-methionylglycine indicated that certain metal complexes can catalyze peptide bond hydrolysis effectively, showcasing the compound's reactivity and potential applications in biochemistry .

Case Study 1: Antimicrobial Efficacy

In a comparative study, cecropin B modified with methionylglycine was tested against Pseudomonas aeruginosa. The results indicated that the modified peptide exhibited significantly higher antimicrobial activity than its unmodified counterpart, demonstrating the potential for methionylglycine to enhance peptide functionality .

Case Study 2: Structural Characterization

A detailed analysis using various spectroscopic techniques provided insights into the conformational dynamics of methionylglycine in solution and solid states. The study emphasized the importance of hydrogen bonding in stabilizing the dipeptide's structure, which could be crucial for its biological interactions .

Q & A

Q. How is methionylglycine identified and characterized in experimental settings?

Methionylglycine is typically identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Chromatographic methods like HPLC are employed to assess purity. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards .

Q. What are the established synthesis protocols for methionylglycine, and how are reaction yields optimized?

Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/tBu chemistry for amino acid coupling. Yields are optimized by controlling reaction temperature, coupling reagent efficiency (e.g., HBTU or HATU), and resin choice. Post-synthesis purification via reverse-phase HPLC with gradient elution ensures high purity. Detailed characterization data must be reported for novel derivatives .

Q. What analytical methods are used to evaluate methionylglycine’s stability under varying conditions?

Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by HPLC or LC-MS analysis. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Researchers must document storage conditions and degradation products to ensure data reproducibility .

Q. How are biological activity assays designed to study methionylglycine’s role in cellular processes?

In vitro assays (e.g., enzyme inhibition or cell viability assays) require controlled variables such as pH, temperature, and buffer composition. Dose-response curves and negative/positive controls validate specificity. Statistical power analysis determines sample size to avoid Type I/II errors .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on methionylglycine’s reactivity be resolved?

Discrepancies often arise from force field limitations in molecular dynamics (MD) simulations or solvent effects in density functional theory (DFT) calculations. Hybrid QM/MM approaches improve accuracy. Experimental validation through kinetic isotope effects (KIEs) or isotopic labeling can reconcile differences .

Q. What strategies address low reproducibility in methionylglycine’s bioactivity data across studies?

Variability may stem from differences in cell lines, assay protocols, or compound purity. Standardized reporting of materials (e.g., ATCC cell line IDs) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) enhance cross-study comparability .

Q. How can computational models predict methionylglycycline’s interactions with biological targets, and what validation is required?

Docking simulations (e.g., AutoDock Vina) identify binding poses, while free-energy perturbation (FEP) calculations estimate binding affinities. Validation requires crystallographic data (e.g., X-ray or cryo-EM structures) and mutagenesis studies to confirm critical residues .

Q. What ethical considerations apply when designing clinical studies involving methionylglycycline derivatives?

Protocols must comply with institutional review board (IRB) guidelines, including informed consent, risk-benefit analysis, and data anonymization. Preclinical toxicity data (e.g., LD50, genotoxicity) are prerequisite for human trials .

Q. How do researchers analyze conflicting data on methionylglycine’s role in oxidative stress pathways?

Contradictory findings may arise from model organism differences (e.g., murine vs. human cells) or assay sensitivity. Meta-analyses using PRISMA guidelines and subgroup analyses (e.g., cell type-specific effects) clarify context-dependent mechanisms .

Q. What interdisciplinary approaches enhance understanding of methionylglycine’s pharmacokinetics?

Integrative studies combining in silico ADMET predictions, microsomal stability assays, and imaging techniques (e.g., PET scans) provide holistic insights. Collaboration between synthetic chemists, pharmacologists, and data scientists is critical .

Methodological Notes

  • Data Analysis : Use R or Python for statistical modeling (e.g., ANOVA, mixed-effects models) with packages like lme4 or SciPy. Report effect sizes and confidence intervals instead of relying solely on p-values .
  • Literature Review : Employ systematic review tools (e.g., Covidence) and databases (PubMed, Scopus) with search strings like (methionylglycine OR "C5H11NO3S") AND (synthesis OR stability) .
  • Ethical Compliance : Reference guidelines such as the Declaration of Helsinki for clinical studies or OECD 423 for preclinical toxicity testing .

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